Bzl-his-ome 2hcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

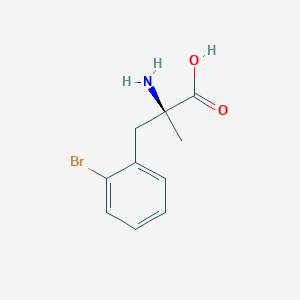

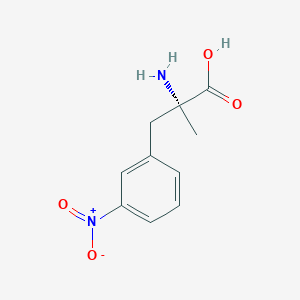

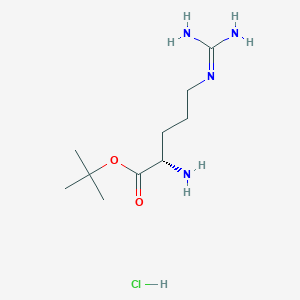

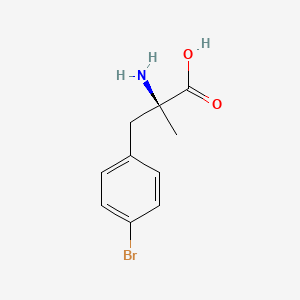

Bzl-his-ome 2hcl, also known as H-His(Bzl)-OMe · 2 HCl, is a compound with the chemical formula C₁₄H₁₇N₃O₂ · 2 HCl . It is a mix of τ-Bzl (mainly formed) and π-Bzl isomer . The CAS Number for the τ-isomer is 93983-56-3 .

Molecular Structure Analysis

The IUPAC name for Bzl-his-ome 2hcl is methyl 2- (benzylamino)-3- (1H-imidazol-5-yl)propanoate;hydrochloride . The molecular weight of the compound is 332.23 .

Physical And Chemical Properties Analysis

Bzl-his-ome 2hcl has a molecular weight of 332.23 . The compound is stored at room temperature .

Applications De Recherche Scientifique

Chiral Ionic Liquids and Metal Complexes Formation

Bzl-his-ome 2hcl, derived from the amino acid L-histidine, plays a crucial role in the formation of chiral ionic liquids and imidazol-2-ylidene metal complexes. The treatment of Bz-His-OMe with excess n-propyl bromide results in a histidinium salt, which serves as a readily available optically active ionic liquid. This compound further reacts with silver oxide and palladium or rhodium salts to form chiral late metal imidazol-2-ylidene complexes. These complexes have applications in organometallic chemistry, demonstrating the utility of Bzl-his-ome 2hcl in synthesizing optically active compounds for research and potential industrial applications (Hannig et al., 2005).

Functional Ionic Liquid Mediated Synthesis (FILMS)

Bzl-his-ome 2hcl is also utilized in the diastereoselective synthesis of dihydrothiophenes and tacrine derivatives through a process known as Functional Ionic Liquid Mediated Synthesis (FILMS). This innovative synthesis method employs natural amino acid-based functional ionic liquid to promote reactions, showcasing the versatility of Bzl-his-ome 2hcl in organic synthesis. The compound's role as both an organocatalyst and a medium engineer underscores its potential in green chemistry and pharmaceutical synthesis, offering efficient pathways for constructing complex molecules (Kumar et al., 2011).

Exploration in Metal-Organic Frameworks (MOFs)

In the development of metal-organic frameworks (MOFs), Bzl-his-ome 2hcl-related compounds demonstrate significant potential in enhancing the selectivity of benzene sorption over cyclohexane. This selectivity is crucial for industrial separation processes, where the ability to distinguish between closely related compounds can lead to more efficient and cost-effective manufacturing. The interaction between the open metal sites (OMS) of MOFs and the π-electrons of benzene, facilitated by π-complexation, establishes a foundational approach for designing Bz-selective MOF sorbents. This research indicates the broader applicability of Bzl-his-ome 2hcl derivatives in materials science and engineering (Mukherjee et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

methyl (2S)-2-(benzylamino)-3-(1H-imidazol-5-yl)propanoate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2.2ClH/c1-19-14(18)13(7-12-9-15-10-17-12)16-8-11-5-3-2-4-6-11;;/h2-6,9-10,13,16H,7-8H2,1H3,(H,15,17);2*1H/t13-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSACUQIXYWWVRO-GXKRWWSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=CN1)NCC2=CC=CC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CN=CN1)NCC2=CC=CC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bzl-his-ome 2hcl | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-3-([1,1'-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid](/img/structure/B613153.png)